2-(3-methoxyphenoxy)-N-[(thiophen-3-yl)methyl]acetamide
Description
Properties
IUPAC Name |
2-(3-methoxyphenoxy)-N-(thiophen-3-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S/c1-17-12-3-2-4-13(7-12)18-9-14(16)15-8-11-5-6-19-10-11/h2-7,10H,8-9H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYHFHHGDOQQWJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(=O)NCC2=CSC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-(3-Methoxyphenoxy)Acetic Acid
The precursor 2-(3-methoxyphenoxy)acetic acid is synthesized by reacting 3-methoxyphenol with chloroacetic acid under alkaline conditions. In a typical procedure:
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3-Methoxyphenol (10 mmol) and chloroacetic acid (12 mmol) are dissolved in aqueous NaOH (20%, 15 mL).
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The mixture is refluxed at 80°C for 6 hours, followed by acidification with HCl to precipitate the product.
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Yield: 72–78%; m.p. 98–102°C.
Acid Chloride Formation and Amine Coupling
The carboxylic acid is activated to its acid chloride using thionyl chloride (SOCl₂) :
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2-(3-Methoxyphenoxy)acetic acid (10 mmol) is refluxed with excess SOCl₂ (15 mmol) in dry toluene at 70°C for 3 hours.
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The resultant 2-(3-methoxyphenoxy)acetyl chloride is isolated via solvent evaporation under reduced pressure.
This intermediate is then coupled with (thiophen-3-yl)methylamine in the presence of a base:
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The acid chloride (11 mmol) in tetrahydrofuran (THF) is added dropwise to a solution of the amine (10 mmol) and triethylamine (TEA, 12 mmol) in THF.
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The reaction is stirred at 25°C for 15 hours, filtered to remove TEA·HCl salts, and crystallized from acetonitrile .
Key Analytical Data :
| Parameter | Value |
|---|---|
| IR (cm⁻¹) | 3280 (N–H), 1665 (C=O) |
| ¹H NMR (CDCl₃, δ ppm) | 3.81 (s, OCH₃), 4.41 (s, CH₂) |
| ¹³C NMR (CDCl₃, δ ppm) | 169.8 (C=O), 56.1 (OCH₃) |
One-Pot Nucleophilic Substitution
Direct Chloroacetylation and Amine Reaction
An alternative method avoids isolating the acid chloride by using chloroacetyl chloride directly:
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3-Methoxyphenol (10 mmol) and chloroacetyl chloride (12 mmol) are reacted in dichloromethane (DCM) with NaOH (15 mmol) at 0–5°C for 2 hours.
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The intermediate 2-(3-methoxyphenoxy)acetyl chloride is generated in situ and reacted with (thiophen-3-yl)methylamine (10 mmol) at 25°C for 12 hours.
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The product is extracted with DCM, washed with water, and purified via recrystallization from ethanol.
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Yield: 65–70%; m.p. 154–157°C.
Advantages :
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Eliminates handling hazardous SOCl₂.
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Reduces reaction time by 30% compared to the two-step method.
Solvent and Catalytic Optimization
Solvent Screening
Reaction efficiency varies significantly with solvent polarity:
| Solvent | Dielectric Constant (ε) | Yield (%) |
|---|---|---|
| THF | 7.6 | 60 |
| DCM | 8.9 | 70 |
| Ethanol | 24.3 | 45 |
Polar aprotic solvents like DCM enhance electrophilicity of the acid chloride, improving coupling efficiency.
Base Selection
Triethylamine outperforms inorganic bases (e.g., K₂CO₃) in scavenging HCl, preventing side reactions:
| Base | Equivalents | Yield (%) |
|---|---|---|
| TEA | 1.2 | 70 |
| NaHCO₃ | 2.0 | 50 |
Industrial-Scale Considerations
Cost-Effective Recycling
Patent EP3782992A1 highlights recycling unreacted amines via pH-controlled precipitation :
Purity Enhancement
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Crystallization solvents : Acetonitrile yields >99% purity due to low solubility of byproducts.
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Column chromatography avoidance : Reduces production time and cost compared to older methods.
Mechanistic Insights and Side Reactions
Acylation Mechanism
The reaction proceeds via nucleophilic acyl substitution , where the amine attacks the electrophilic carbonyl carbon of the acid chloride, displacing chloride.
Common Impurities
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Bis-alkylated byproduct : Forms if excess amine is present. Mitigated by maintaining a 1:1.1 acid chloride-to-amine ratio.
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Oxidation products : Thiophene ring oxidation is minimized by conducting reactions under nitrogen.
Comparative Method Evaluation
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Two-Step Acylation | 55–60 | 98.5 | High |
| One-Pot Method | 65–70 | 97.8 | Moderate |
The one-pot method offers higher yields but requires stringent temperature control to prevent hydrolysis.
Chemical Reactions Analysis
Types of Reactions
2-(3-methoxyphenoxy)-N-[(thiophen-3-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The acetamide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of 2-(3-hydroxyphenoxy)-N-[(thiophen-3-yl)methyl]acetamide.
Reduction: Formation of 2-(3-methoxyphenoxy)-N-[(thiophen-3-yl)methyl]ethylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(3-methoxyphenoxy)-N-[(thiophen-3-yl)methyl]acetamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The methoxyphenoxy and thiophenylmethyl groups can engage in various interactions, including hydrogen bonding and π-π stacking, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Structural Features of Selected Acetamide Derivatives
Key Observations :
Key Observations :
Key Observations :
- Thiophene-containing derivatives (e.g., ) often exhibit moderate lipophilicity (LogP ~2–3), favoring blood-brain barrier penetration.
Biological Activity
2-(3-Methoxyphenoxy)-N-[(thiophen-3-yl)methyl]acetamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : CHNOS
- Molecular Weight : 344.4 g/mol
- CAS Number : 946345-22-8
The biological activity of this compound is primarily attributed to its structural components:
- Phenoxy Group : This moiety is known to interact with hydrophobic pockets in proteins, potentially influencing enzyme activity.
- Thiophene Ring : The thiophene structure can engage in π-π stacking interactions, which may enhance binding affinity to various molecular targets.
These interactions suggest that the compound may modulate the activity of enzymes or receptors involved in disease processes.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit antimicrobial activity. The phenoxy group may inhibit enzymes critical for microbial growth, suggesting that this compound could possess similar properties .
Anti-inflammatory Effects
Preliminary studies have shown that derivatives of this compound can attenuate the expression of matrix metalloproteinases (MMPs), which are implicated in inflammatory diseases such as osteoarthritis. For instance, compounds in this class have been reported to reduce IL-1β-induced MMP13 expression in chondrosarcoma cells .
Case Study: Osteoarthritis
A significant study explored the effects of related compounds on osteoarthritis progression. The research demonstrated that certain derivatives could significantly inhibit the mRNA expression of MMP13 and ADAMTS9 in IL-1β-stimulated cells. This suggests a potential role for this compound in managing osteoarthritis by targeting key enzymes involved in cartilage degradation .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, a comparison with structurally similar compounds was conducted:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Methoxyphenol and thiophene | Potential anti-inflammatory and antimicrobial |
| 2-(8-methoxy-2-methyl-4-oxoquinolin-1(4H)-yl)-N-(3-methoxyphenyl)acetamide | Quinolone derivative | Inhibits MMP13 expression |
| 2-(2-methoxyphenoxy)-N-[thiophen-3-ylmethyl]acetamide | Similar phenolic structure | Investigated for antimicrobial properties |
Q & A
Q. What strategies optimize high-throughput screening (HTS) workflows for this compound?
- Methodology :
- Microplate readers : Use 384-well plates with automated liquid handling for dose-response curves (10 nM–100 μM) .
- QSAR modeling : Prioritize analogs with predicted logP < 3 and topological polar surface area (TPSA) < 100 Ų for improved bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
